Cas no 200353-65-7 (S-tert-Butyl-D-cysteine Hydrochloride)

S-tert-Butyl-D-cysteine Hydrochloride structure
200353-65-7 structure
商品名:S-tert-Butyl-D-cysteine Hydrochloride
CAS番号:200353-65-7
MF:C7H15NO2S.HCl
メガワット:213.72544
CID:253991
PubChem ID:56777381

S-tert-Butyl-D-cysteine Hydrochloride 化学的及び物理的性質

名前と識別子

    • D-Cysteine,S-(1,1-dimethylethyl)-, hydrochloride (9CI)
    • S-tert-Butyl-D-cysteine Hydrochloride
    • (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
    • H-D-CYS(TBU)-OH . HCL
    • H-D-Cys(tBu)-OH · HCl
    • S-tert-butyl-3-oxohexanethioate
    • H-D-Cys(tBu)-OH hydrochloride
    • S-T-BUTYL-D-CYSTEINE HYDROCHLORIDE
    • FD21275
    • D-Cysteine,s-(1,1-dimethylethyl)-,hydrochloride(9ci)
    • 200353-65-7
    • MHBMYFJKEBCMDR-NUBCRITNSA-N
    • AKOS027327973
    • DS-12018
    • H-D-CYS(TBU)-OH HCL
    • H-D-CYS(TBU)-OHHCL
    • H-D-Cys(tBu)-OH.HCl
    • S-(tert-Butyl)-D-cysteine hydrochloride
    • (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride
    • MFCD00135154
    • SCHEMBL919264
    • EN300-1720467
    • CS-0154652
    • S-200353-65-7
    • (2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride
    • MDL: MFCD00135154
    • インチ: InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1
    • InChIKey: MHBMYFJKEBCMDR-NUBCRITNSA-N
    • ほほえんだ: CC(C)(C)SC[C@H](C(=O)O)N.Cl

計算された属性

  • せいみつぶんしりょう: 213.05900
  • どういたいしつりょう: 213.059
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 142
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.6A^2

じっけんとくせい

  • PSA: 88.62000
  • LogP: 2.43230

S-tert-Butyl-D-cysteine Hydrochloride セキュリティ情報

  • ちょぞうじょうけん:-15°C

S-tert-Butyl-D-cysteine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72250-5g
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
200353-65-7
5g
¥486.0 2021-09-07
TRC
C997000-5g
S-tert-Butyl-D-cysteine Hydrochloride
200353-65-7
5g
$ 1125.00 2022-06-06
TRC
C997000-1g
S-tert-Butyl-D-cysteine Hydrochloride
200353-65-7
1g
$ 380.00 2022-06-06
Chemenu
CM251045-25g
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
200353-65-7 97%
25g
$110 2023-02-02
Chemenu
CM251045-10g
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
200353-65-7 97%
10g
$355 2021-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S72250-1g
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
200353-65-7
1g
¥126.0 2021-09-07
Enamine
EN300-1720467-0.1g
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride
200353-65-7 95%
0.1g
$19.0 2023-09-20
Enamine
EN300-1720467-5.0g
(2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride
200353-65-7 95%
5g
$70.0 2023-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-286741A-5 g
S-tert-Butyl-D-cysteine hydrochloride,
200353-65-7
5g
¥3,836.00 2023-07-10
Chemenu
CM251045-5g
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride
200353-65-7 97%
5g
$224 2022-06-12

S-tert-Butyl-D-cysteine Hydrochloride 関連文献

S-tert-Butyl-D-cysteine Hydrochlorideに関する追加情報

S-Tert-Butyl-D-Cysteine Hydrochloride: A Comprehensive Overview

S-Tert-Butyl-D-Cysteine Hydrochloride (CAS No. 200353-65-7) is a unique compound that has garnered significant attention in the fields of pharmacology and biochemistry. This compound, which belongs to the class of amino acids, is a derivative of cysteine, a sulfur-containing amino acid that plays a crucial role in various biological processes. The tert-butyl group attached to the sulfur atom in this compound introduces distinct chemical and pharmacological properties, making it a valuable molecule for research and potential therapeutic applications.

Recent studies have highlighted the importance of S-tert-butyl-D-cysteine hydrochloride in understanding sulfur metabolism and its implications in human health. Cysteine derivatives, including this compound, are known to act as precursors for glutathione, a key antioxidant in the body. The tert-butyl group in this molecule enhances its stability and bioavailability, making it an attractive candidate for drug development. Researchers have explored its potential in treating oxidative stress-related conditions, such as neurodegenerative diseases and cardiovascular disorders.

The structural uniqueness of S-tert-butyl-D-cysteine hydrochloride lies in its configuration. The D-cysteine form indicates that the amino acid is in its dextrorotatory configuration, which is less common compared to the levorotatory (L) form found naturally in proteins. This stereochemical distinction may influence its interactions with biological systems, potentially offering novel therapeutic avenues. For instance, studies have shown that D-amino acids can exhibit different pharmacokinetic profiles and bioactivities compared to their L counterparts.

In terms of synthesis, S-tert-butyl-D-cysteine hydrochloride is typically prepared through a multi-step process involving the modification of cysteine with a tert-butyl group followed by hydrochloride salt formation. This synthesis method ensures high purity and stability, which are critical for both research and clinical applications. The compound's ability to dissolve readily in aqueous solutions further enhances its utility in experimental settings.

One of the most promising areas of research involving S-tert-butyl-D-cysteine hydrochloride is its role in modulating cellular redox states. By influencing glutathione levels, this compound has shown potential in mitigating oxidative stress, a condition implicated in numerous diseases. Recent findings suggest that it may also play a role in enhancing cellular defense mechanisms against reactive oxygen species (ROS), thereby protecting cells from damage.

Moreover, S-tert-butyl-D-cysteine hydrochloride has been investigated for its effects on inflammation and immune response. Studies indicate that it may regulate cytokine production and modulate immune cell activity, making it a potential candidate for anti-inflammatory therapies. Its ability to influence these pathways could be particularly beneficial in chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

The pharmacokinetics of S-tert-butyl-D-cysteine hydrochloride have also been studied extensively. Research shows that it exhibits favorable absorption characteristics and distributes widely throughout the body, with significant accumulation observed in tissues with high metabolic activity. Its elimination profile suggests that it has a moderate half-life, which could be advantageous for sustained therapeutic effects.

In addition to its pharmacological applications, S-tert-butyl-D-cysteine hydrochloride has found utility in analytical chemistry as a chiral resolving agent. Its ability to separate enantiomers makes it valuable in the purification and characterization of chiral compounds, particularly those with sulfur-containing functional groups.

Looking ahead, ongoing research continues to explore the full potential of S-tert-butyl-D-cysteine hydrochloride across various domains. Its role as an antioxidant precursor, combined with its unique stereochemical properties, positions it as a versatile tool in both basic research and drug discovery efforts.

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